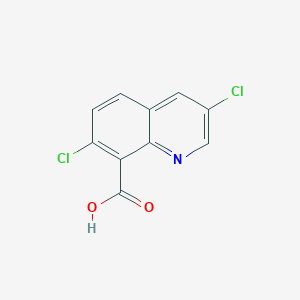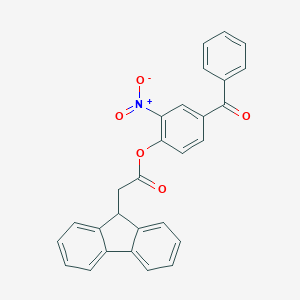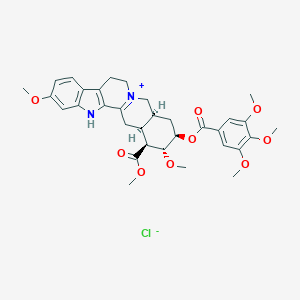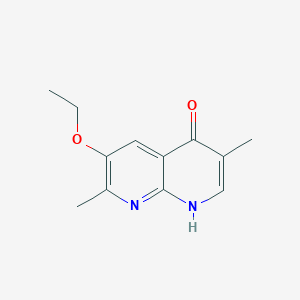
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a novel compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of naphthyridines and is characterized by its unique chemical structure. EMDN has shown promising results in various scientific studies, making it a potential candidate for future research.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to scavenge free radicals and reduce oxidative stress, which can lead to a reduction in inflammation. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties, which can lead to the development of new cancer therapies. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects, which can lead to the development of new treatments for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, there are some limitations to using 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in various disease models.
Direcciones Futuras
There are several future directions for research on 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. One potential direction is the development of new cancer therapies based on its anti-cancer properties. Another potential direction is the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, more research is needed to determine the efficacy of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in various disease models and to fully understand its mechanism of action. Overall, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has shown promising results in various scientific studies and is a potential candidate for future research.
Métodos De Síntesis
The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol involves a multi-step process that includes the reaction of 2-amino-3,7-dimethyl-1,8-naphthyridine with ethyl chloroformate to form 6-ethoxy-3,7-dimethyl-1,8-naphthyridine-4-carbonyl chloride. This intermediate is then reacted with ethanol to yield 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been optimized to achieve maximum yield and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
151099-29-5 |
|---|---|
Nombre del producto |
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol |
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-ethoxy-3,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-10-5-9-11(15)7(2)6-13-12(9)14-8(10)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
Clave InChI |
WSSWHISIPHSDPR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
SMILES canónico |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
Sinónimos |
1,8-Naphthyridin-4-ol,6-ethoxy-3,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



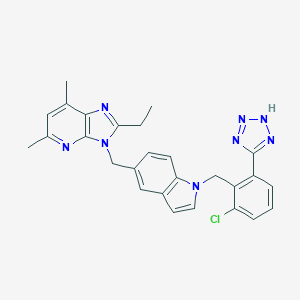
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
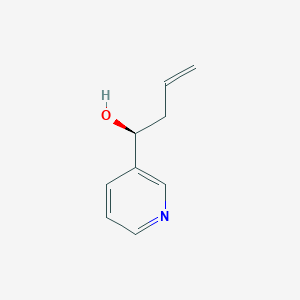
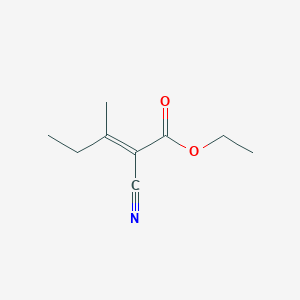
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

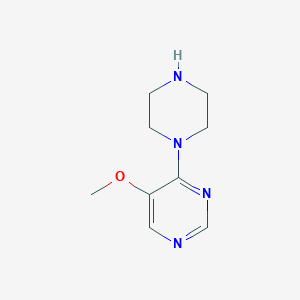
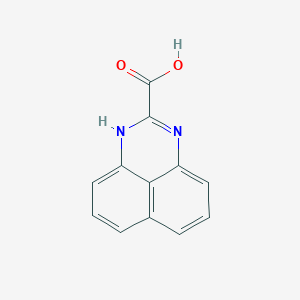
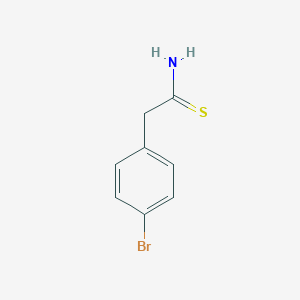
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
